molecular formula C10H21Cl2N3O B13723932 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride

Cat. No.: B13723932
M. Wt: 270.20 g/mol
InChI Key: JQNVUMOIHZDEAF-CZEFNJPISA-N
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Description

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride is a synthetic organic compound characterized by a piperazine core substituted with a dimethylamino group and a conjugated enone (α,β-unsaturated ketone) system. The dihydrochloride salt form enhances its solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications . The piperazine moiety is a versatile pharmacophore, often incorporated into drugs for its ability to modulate physicochemical properties such as basicity and hydrophilicity .

Properties

Molecular Formula

C10H21Cl2N3O

Molecular Weight

270.20 g/mol

IUPAC Name

(E)-4-(dimethylamino)-1-piperazin-1-ylbut-2-en-1-one;dihydrochloride

InChI

InChI=1S/C10H19N3O.2ClH/c1-12(2)7-3-4-10(14)13-8-5-11-6-9-13;;/h3-4,11H,5-9H2,1-2H3;2*1H/b4-3+;;

InChI Key

JQNVUMOIHZDEAF-CZEFNJPISA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)N1CCNCC1.Cl.Cl

Canonical SMILES

CN(C)CC=CC(=O)N1CCNCC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride typically involves the reaction of 4-dimethylaminobut-2-en-1-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is utilized in the study of biological processes and as a tool for probing biochemical pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and piperazine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Dimethylamino-1-piperazin-1-yl-but-2-en-1-one dihydrochloride with structurally or functionally related dihydrochloride salts and piperazine derivatives.

Table 1: Comparative Analysis of Dihydrochloride Salts and Piperazine Derivatives

Compound Name Key Structural Features Solubility & Stability Primary Applications Evidence Source
This compound Piperazine, dimethylamino, enone Likely high water solubility* Hypothetical: Medicinal chemistry (e.g., kinase inhibitors) -
Putrescine dihydrochloride Aliphatic diamine 1000 mg/L stock in water Biogenic amine analysis
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine, Fmoc-protected, acetic acid Data not provided; SDS suggests handling precautions Peptide synthesis (protecting group)
Trientine dihydrochloride Linear tetraamine High solubility in aqueous buffers Copper chelation (Wilson’s disease therapy)
2,2’-Azobis(2-methylpropionamidine) dihydrochloride Azoamidine initiator Water-soluble Radical polymerization initiator

*Inferred from dihydrochloride salt trends in and .

Structural and Functional Comparisons

The enone system differentiates it from simpler piperazine salts, possibly enabling covalent binding or enhanced electron-deficient character . 2-[4-(Fmoc)piperazin-1-yl]acetic acid: Unlike the target compound, this derivative includes an Fmoc-protected amine and acetic acid side chain, making it suitable for solid-phase peptide synthesis rather than direct therapeutic use .

Its preparation as a 1000 mg/L stock solution highlights the solubility advantages of dihydrochloride forms . Trientine dihydrochloride: A therapeutic chelator with linear amines rather than a cyclic piperazine. Its dihydrochloride form ensures stability and bioavailability in physiological conditions .

Functional Group Diversity

  • Azoamidine dihydrochlorides : These compounds (e.g., 2,2’-azobis derivatives) share the dihydrochloride salt but serve as radical initiators in polymerization, unrelated to the hypothesized medicinal applications of the target compound .

Key Findings from Research

  • Solubility Trends : Dihydrochloride salts universally improve water solubility, critical for both analytical (e.g., biogenic amine standards) and therapeutic (e.g., trientine) applications .
  • Piperazine Utility : Piperazine’s flexibility as a basic moiety is evident in diverse contexts, from peptide synthesis (Fmoc derivatives) to drug design .

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